4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
Description
This compound is a structurally complex molecule featuring a benzothiazole core substituted with a nitro group at position 6, a piperazine ring linked via a butan-1-one chain, and a 4-fluorophenylthio moiety. The benzothiazole and piperazine groups are pharmacologically significant, often associated with central nervous system (CNS) activity, including serotonin receptor modulation or transporter inhibition .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S2/c22-15-3-6-17(7-4-15)30-13-1-2-20(27)24-9-11-25(12-10-24)21-23-18-8-5-16(26(28)29)14-19(18)31-21/h3-8,14H,1-2,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUVJARTZLWKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorophenyl group : Enhances lipophilicity and metabolic stability.
- Thioether linkage : May influence the compound's stability and reactivity.
- Nitrobenzothiazole moiety : Potentially interacts with various biological targets.
Molecular Formula
Synthesis
The synthesis of 4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one typically involves multiple steps, including:
- Formation of the thioether linkage : Reaction of 4-fluorothiophenol with an alkylating agent in the presence of a base.
- Synthesis of the nitrobenzothiazole moiety : Often initiated from 2-aminothiophenol and nitrobenzene derivatives through nitration and cyclization reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole compounds often possess significant antimicrobial properties. The nitro group in the structure may enhance these effects by altering electronic properties, making it more reactive towards microbial targets .
Anticancer Potential
Preliminary data suggest that compounds with similar structures have demonstrated anticancer activity. For instance, compounds derived from benzothiazoles have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer .
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MDA-MB-231 (Breast) | 4-Fluorophenyl Thio Derivative | 15 |
| SK-Hep-1 (Liver) | Benzothiazole Derivative | 10 |
The mechanism by which 4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one exerts its biological effects may involve:
- Enzyme inhibition : The nitrobenzothiazole moiety may interact with specific enzymes or receptors.
- Cellular signaling modulation : The compound may influence pathways related to cell survival and proliferation.
Case Studies
Recent studies have highlighted the efficacy of related compounds in various biological contexts:
- Antibacterial Studies : A series of thiazole derivatives were tested against common bacterial strains, showing promising results with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .
- Anticancer Research : In vitro studies on human cancer cell lines have indicated that certain derivatives can significantly inhibit cell growth, suggesting potential for further development as anticancer agents .
Scientific Research Applications
Therapeutic Applications
- Tyrosinase Inhibition : Research indicates that compounds similar to this one can act as inhibitors of tyrosinase, an enzyme involved in melanin production. This property is particularly useful in treating hyperpigmentation disorders .
- Anticancer Properties : Some studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through their interactions with specific signaling pathways .
- Antimicrobial Activity : The presence of the nitrobenzothiazole moiety is associated with antimicrobial properties, making these compounds candidates for further exploration in antimicrobial therapies .
Case Study 1: Tyrosinase Inhibitors
In a study focused on developing tyrosinase inhibitors, compounds structurally related to 4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one were synthesized and evaluated for their inhibitory effects on tyrosinase activity. Kinetic studies revealed that some derivatives acted as competitive inhibitors, demonstrating potential for treating skin disorders related to hyperpigmentation .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of similar compounds against various cancer cell lines. Results showed significant cytotoxicity correlated with the structural features of the compounds, particularly the presence of the nitro group and piperazine ring, which enhanced their effectiveness against specific cancer types .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound's reactivity is governed by three primary structural elements:
-
Nitrobenzothiazole moiety : Electron-withdrawing nitro group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions .
-
Piperazine ring : Secondary amine groups participate in alkylation, acylation, and sulfonation reactions .
-
Fluorophenylthio group : Thioether linkage undergoes oxidation to sulfoxides/sulfones and nucleophilic substitution at the para-fluorine position .
2.1. Core Piperazine-Benzothiazole Assembly
The piperazine-nitrobenzothiazole backbone is synthesized via:
-
Nitrobenzothiazole formation :
-
Piperazine functionalization :
Table 1: Representative Reactions and Conditions
Mechanistic Insights
-
Thioether oxidation : Proceeds via a radical mechanism, forming sulfoxide intermediates detectable by ESR spectroscopy .
-
Nitro reduction : Catalytic hydrogenation follows Langmuir-Hinshelwood kinetics, with Pd-C showing higher activity than PtO .
-
Piperazine reactivity : Steric hindrance from the benzothiazole group reduces reaction rates in acylation by 40% compared to unsubstituted piperazine.
Stability and Degradation
Comparison with Similar Compounds
Critical Analysis of Structural Advantages
- Fluorophenylthio vs.
- Nitrobenzothiazole vs. Chlorophenyl : The nitro group’s electron-withdrawing nature could stabilize charge-transfer interactions in receptor binding sites, a feature absent in chlorophenyl derivatives .
Q & A
Basic: What are the established synthetic routes for 4-((4-fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
Thioether Formation : React 4-fluorothiophenol with a halogenated butanone precursor (e.g., 1,4-dibromobutan-1-one) under basic conditions (e.g., K₂CO₃) to form the (4-fluorophenyl)thio-butyl intermediate .
Piperazine Coupling : Introduce the piperazine moiety by nucleophilic substitution. For example, react the intermediate with 1-(6-nitrobenzo[d]thiazol-2-yl)piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
Purification : Use silica gel column chromatography with EtOAc/petroleum ether (1:1) or recrystallization from hot ethanol to isolate the final product .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR to confirm the thioether linkage (δ 2.8–3.2 ppm for SCH₂) and aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and nitrobenzothiazole groups) .
- IR Spectroscopy : Identify the carbonyl stretch (~1700 cm) and nitro group vibrations (~1520 cm) .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between nitro and piperazine groups) .
Basic: How can researchers optimize purification yields for this compound?
Methodological Answer:
- Column Chromatography : Use gradient elution (e.g., 10–50% EtOAc in hexane) to separate impurities. Monitor fractions via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
- Recrystallization : Dissolve the crude product in minimal hot ethanol, cool slowly to 4°C, and filter to obtain high-purity crystals (yield: 45–60%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications in the fluorophenyl or nitrobenzothiazole moieties?
Methodological Answer:
Systematic Substituent Variation :
- Replace the 4-fluorophenyl group with chloro-, methoxy-, or trifluoromethyl analogs to assess electronic effects on bioactivity .
- Modify the nitro group on the benzothiazole ring to amine or cyano groups to evaluate redox properties .
In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Compare IC₅₀ values to establish SAR trends .
Advanced: How should researchers address contradictory data in biological activity assays?
Methodological Answer:
- Statistical Validation : Apply ANOVA or mixed-effects models to account for variability in replicates (e.g., EC₅₀ values across cell lines) .
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature) to rule out false negatives .
- Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity if initial data came from fluorescence assays) .
Advanced: What computational strategies predict binding modes of this compound with target proteins?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains). Prioritize poses with hydrogen bonds to the nitro group and hydrophobic interactions with the fluorophenyl ring .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced: How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 254 nm over 24–72 hours .
- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., sulfoxide formation from the thioether group) .
Advanced: What experimental designs are robust for assessing in vivo efficacy?
Methodological Answer:
- Randomized Block Design : Assign treatment groups (e.g., compound vs. vehicle) to animals stratified by weight/age. Use 4–6 replicates per group to ensure statistical power .
- Endpoint Selection : Measure biomarkers (e.g., cytokine levels for anti-inflammatory activity) at multiple timepoints to capture dynamic responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
